molecular formula C7H9N3S B12972047 2-Cyclopropylthiazole-4-carboximidamide

2-Cyclopropylthiazole-4-carboximidamide

Cat. No.: B12972047
M. Wt: 167.23 g/mol
InChI Key: QOQWBCJLPPCASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylthiazole-4-carboximidamide is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylthiazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, amines, and sulfoxides, which can be further utilized in different applications .

Scientific Research Applications

2-Cyclopropylthiazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Cyclopropylthiazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylthiazole-4-carboximidamide stands out due to its unique combination of a cyclopropyl group and a carboximidamide group on the thiazole ring.

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-cyclopropyl-1,3-thiazole-4-carboximidamide

InChI

InChI=1S/C7H9N3S/c8-6(9)5-3-11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9)

InChI Key

QOQWBCJLPPCASY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.